molecular formula C10H16N2O2 B13492784 {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol

{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol

Cat. No.: B13492784
M. Wt: 196.25 g/mol
InChI Key: HAYDRBJPKRYUSA-UHFFFAOYSA-N
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Description

{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol is a chemical compound with a unique structure that includes a pyrazole ring and an oxane (tetrahydropyran) moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxane derivatives with pyrazole intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

    1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound shares a similar structure but differs in the position of the functional groups.

    3(5)-Substituted Pyrazoles: These compounds have variations in the substitution pattern on the pyrazole ring, leading to different chemical and biological properties.

Uniqueness

Its structure allows for diverse modifications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

[1-(oxan-4-ylmethyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C10H16N2O2/c13-8-10-5-11-12(7-10)6-9-1-3-14-4-2-9/h5,7,9,13H,1-4,6,8H2

InChI Key

HAYDRBJPKRYUSA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=C(C=N2)CO

Origin of Product

United States

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